molecular formula C16H17NO5S B2539743 N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 358380-49-1

N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2539743
CAS No.: 358380-49-1
M. Wt: 335.37
InChI Key: YXFFRLRIPOLUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both ethoxy and sulfonyl groups in the molecule imparts unique chemical properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-ethoxyaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 2-ethoxybenzoic acid, while reduction of the sulfonyl group may produce the corresponding sulfide derivative.

Scientific Research Applications

N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine
  • N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycine
  • N-(2-ethoxyphenyl)-N-(phenylsulfonyl)alanine

Uniqueness

N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine is unique due to the presence of both ethoxy and sulfonyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-2-22-15-11-7-6-10-14(15)17(12-16(18)19)23(20,21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFFRLRIPOLUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.